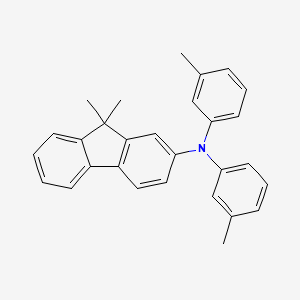![molecular formula C10H22NO3P B15160881 Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate CAS No. 651716-31-3](/img/structure/B15160881.png)
Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate is an organophosphorus compound with the molecular formula C9H20NO3P. This compound is characterized by the presence of a phosphonate group attached to a pentenyl chain with an aminomethyl substituent. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene and an amine. One common method is the Michael addition of diethyl phosphite to an α,β-unsaturated carbonyl compound, followed by reductive amination with formaldehyde and an amine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides and thiolates are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (aminomethyl)phosphonate
- Diethyl (2-aminoethyl)phosphonate
- Diethyl (aminomethyl)phosphonate oxalate salt
Uniqueness
Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate is unique due to its specific structure, which combines a phosphonate group with an aminomethyl-substituted pentenyl chain. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
651716-31-3 |
|---|---|
Formule moléculaire |
C10H22NO3P |
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
2-(diethoxyphosphorylmethylidene)pentan-1-amine |
InChI |
InChI=1S/C10H22NO3P/c1-4-7-10(8-11)9-15(12,13-5-2)14-6-3/h9H,4-8,11H2,1-3H3 |
Clé InChI |
TXJLFQMSCIIRAR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=CP(=O)(OCC)OCC)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2'S)-3-Hydroxy-[2,2'-iminobis(succinic acid)]](/img/structure/B15160822.png)
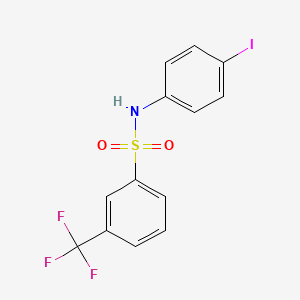
![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)-](/img/structure/B15160830.png)

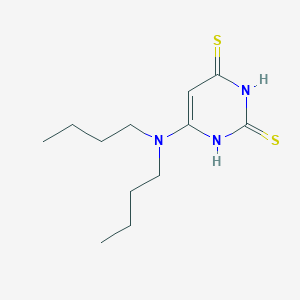
![4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B15160860.png)
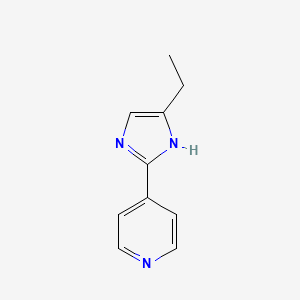


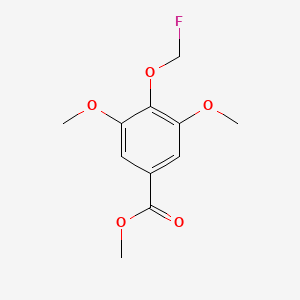
![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
